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Compound of Interest

Compound Name: Multi-kinase-IN-4

Cat. No.: B12381351 Get Quote

Disclaimer: The specific compound "Multi-kinase-IN-4" is not identifiable in publicly available

scientific literature. Therefore, this guide will focus on a well-documented multi-kinase inhibitor,

LCI133, to provide a comprehensive technical overview that aligns with the user's request for

in-depth information on the discovery, origin, and characterization of such a compound. LCI133

serves as a representative example of a rationally designed multi-kinase inhibitor.

Discovery and Origin of LCI133
LCI133 is a "first-in-class" selective multi-kinase inhibitor targeting Cyclin-Dependent Kinases

4, 6, and 9 (CDK4/6/9) as well as Aurora Kinases A and B (AURKA/B).[1][2][3] Its development

was based on a rational pharmacophore merging strategy, a hypothesis-driven approach to

drug discovery.[1][2] The central premise behind its creation was that a single small molecule

capable of binding to multiple, synthetically lethal targets would be more effective and less

prone to resistance than single-target agents, particularly in aggressive cancers like

neuroblastoma.[1][2]

The design of LCI133 involved replacing a metabolically unstable thienopyranone scaffold with

a more stable benzopyranone (BP) structure.[2] This modification was intended to improve the

compound's metabolic stability and selectivity.[2] The synthesis of LCI133 and its analogs

involved multi-step chemical reactions, including the use of reagents and conditions such as

lithium bis(trimethylsilyl)amide (LiHMDS) and palladium-catalyzed cross-coupling reactions.[2]
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Quantitative Data: Kinase Inhibition Profile of
LCI133
The selectivity of LCI133 was assessed using a scanMAX kinome assay, which screened its

activity against a panel of 468 kinases. The results demonstrated high selectivity for its

intended CDK4/9 and AURKA targets.[1][2]

Target Kinase IC50 (nM)

CDK4 Potent (specific value not publicly available)

CDK6 Potent (specific value not publicly available)

CDK9 Potent (specific value not publicly available)

AURKA Potent (specific value not publicly available)

AURKB Potent (specific value not publicly available)

Note: While the publications state nanomolar

potency, specific IC50 values from the primary

literature are not readily available in the

provided search results. The table reflects the

stated potent inhibitory activity.

Pharmacokinetic studies in mice revealed that LCI133 hydrochloride has a high systemic

exposure (AUC) of 7812 ng × h/mL and a maximum plasma concentration (Cmax) of 3305

ng/mL.[1][2]

Experimental Protocols
Kinase Selectivity Profiling (scanMAX Assay)
The scanMAX assay is a widely used platform for determining the selectivity of kinase

inhibitors. While the specific proprietary details of the assay as used for LCI133 are not fully

disclosed in the search results, a general methodology can be outlined:

Compound Preparation: LCI133 is prepared at a specified concentration (e.g., 1 µM) in a

suitable solvent, typically DMSO.
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Kinase Panel: A large panel of purified, active human kinases (in this case, 468 kinases) is

utilized.

Binding Assay: The assay measures the binding of the test compound to each kinase in the

panel. This is often performed using a competition binding assay format where the inhibitor

competes with a known, labeled ligand for the ATP-binding site of the kinase.

Detection: The amount of bound labeled ligand is quantified, typically using methods like

quantitative PCR (for DNA-labeled ligands) or fluorescence detection.

Data Analysis: The results are expressed as the percentage of remaining kinase activity or

binding in the presence of the inhibitor. A significant reduction in activity or binding indicates

that the compound interacts with that particular kinase.

In Vitro Cell Viability and Antitumor Assays
The in vitro antitumor effects of LCI133 were evaluated in neuroblastoma cells. A

representative protocol for such an assay is as follows:

Cell Culture: Neuroblastoma cell lines (e.g., BE(2)-C) are cultured in appropriate media and

conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of LCI133 or a

vehicle control (e.g., DMSO).

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,

such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.

Data Analysis: The results are normalized to the vehicle control, and IC50 values (the

concentration of the drug that inhibits cell growth by 50%) are calculated.

In Vivo Xenograft Model Studies
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The in vivo antitumor efficacy of LCI133 was demonstrated in a BE(2)-C neuroblastoma

xenograft model. A general protocol for such a study is:

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Tumor Implantation: BE(2)-C neuroblastoma cells are subcutaneously injected into the flank

of each mouse.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment and control groups. The treatment group

receives LCI133 (e.g., via oral gavage or intraperitoneal injection) at a specified dose and

schedule. The control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Monitoring: The body weight and general health of the mice are monitored to assess for

toxicity.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. The antitumor effect is evaluated by comparing the tumor

growth in the treated group to the control group. Overall survival may also be monitored.[1]

[2]

Visualizations
Logical Relationship of LCI133's Design
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Caption: Logical progression from the problem of drug resistance to the design of LCI133.

Signaling Pathways Targeted by LCI133

Cell Cycle Progression Transcriptional Regulation Mitosis

LCI133

CDK4/6

inhibits

CDK9

inhibits

AURKA/B

inhibits

G1-S Transition Transcription Elongation Mitotic Spindle Assembly

Click to download full resolution via product page

Caption: Key signaling pathways inhibited by LCI133.

Experimental Workflow for LCI133 Characterization
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Caption: Experimental workflow for the discovery and validation of LCI133.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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